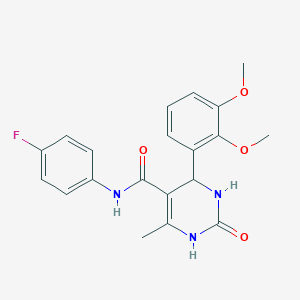
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its unique structural features that confer significant biological activity. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FN3O4, with a molecular weight of approximately 385.4 g/mol. Its structure includes:
- A dimethoxyphenyl group
- A fluorophenyl group
- A tetrahydropyrimidine core
The presence of these substituents enhances the compound's pharmacological profile and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydropyrimidine Core : Achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
- Introduction of the Dimethoxyphenyl Group : This can be performed via nucleophilic aromatic substitution using a suitable dimethoxyphenyl halide.
- Introduction of the Fluorophenyl Group : Similar nucleophilic aromatic substitution reactions can be employed with a fluorophenyl halide.
The compound has been studied for its inhibitory effects on HIV-1 integrase (IN), an enzyme crucial for viral replication. The most active derivatives showed an IC50 value of 0.65 µM in inhibiting the strand transfer reaction in vitro . However, these compounds did not demonstrate effective inhibition in cell culture assays at non-cytotoxic concentrations.
Antiviral Activity
Research indicates that while several derivatives exhibit promising activity against HIV integrase, they do not effectively inhibit HIV replication in cell culture settings below their cytotoxic concentrations . This suggests that while the compound may have potential as an antiviral agent due to its structural characteristics, further optimization is necessary to improve its efficacy and reduce toxicity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Hydroxy group substitution | Moderate anti-HIV activity |
| 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Dimethoxy substitution on different position | Enhanced solubility |
| 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Different methoxy positioning | Potentially improved bioavailability |
The combination of dimethoxy and fluorophenyl groups in this compound may enhance its biological activity while potentially reducing toxicity compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives. For instance:
- In vitro Studies : Various derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. The results indicated that modifications at specific positions on the phenyl groups could significantly affect their inhibitory potency.
- Docking Studies : Computational studies were conducted to predict binding interactions between the compound and HIV integrase. These studies help rationalize the observed biological activities and guide further modifications for enhanced efficacy .
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(26)22-11)14-5-4-6-15(27-2)18(14)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXHDXHFGXYSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














